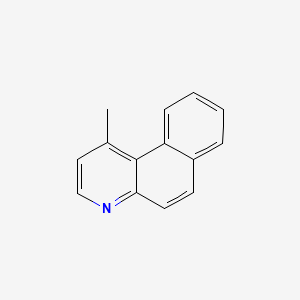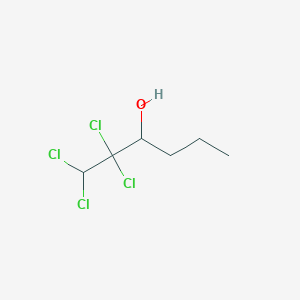![molecular formula C16H17NO2 B14744571 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide CAS No. 5267-71-0](/img/structure/B14744571.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide group attached to a hydroxyphenylpropan structure, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
化学反应分析
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenylpropan derivatives.
科学研究应用
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxy and benzamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- **N-[(1R,2S)-1-Hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
- **N-(5-fluoro-2,4-dinitrophenyl)benzamide
- **N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
属性
CAS 编号 |
5267-71-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19)/t12-,15-/m0/s1 |
InChI 键 |
SWKXFNVKDLDJBD-WFASDCNBSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


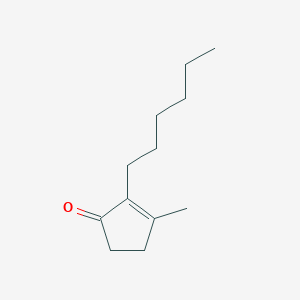

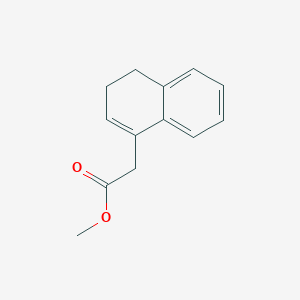
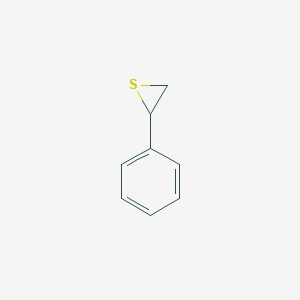
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)


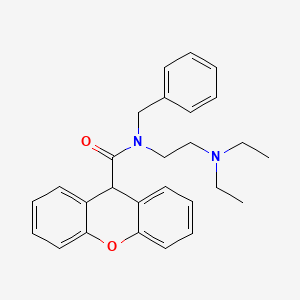
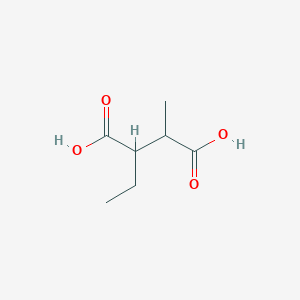
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
